
(4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride
説明
“(4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride” is a compound of considerable interest in the scientific community. It is a white, crystalline solid that is soluble in water and is used in various laboratory experiments and industrial processes. The compound has a CAS Number of 174826-34-7 and a molecular weight of 251.55 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H11BrN2.ClH/c1-5-3-7 (9)4-6 (2)8 (5)11-10;/h3-4,11H,10H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
The compound has been used in various scientific research applications. For instance, it has been involved in nucleophilic substitution and intramolecular cyclization reactions. It has also been used in the development of a ratiometric fluorescent probe for detecting hydrazine.Physical And Chemical Properties Analysis
The compound is a white, crystalline solid. It has a molecular weight of 251.55 and is soluble in water. The compound should be stored under N2 .科学的研究の応用
Aryl Isocyanate Synthesis
Isocyanates play a crucial role in polymer chemistry and materials science. By reacting (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride with phosgene or other isocyanate precursors, researchers can access 4-bromo-2,6-dimethylphenyl isocyanate . These aryl isocyanates find applications in the preparation of polyurethanes, coatings, and adhesives.
Pyridazine, Pyrimidine, and Pyrazine Scaffold Exploration
The diazine alkaloid scaffold—comprising pyridazine, pyrimidine, and pyrazine—is widespread in nature and has diverse pharmacological implications. Researchers investigate these compounds for their interactions with DNA, RNA, and various biological targets(4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride derivatives could contribute to this field .
Safety And Hazards
The compound has been classified with the hazard statements H301, H311, and H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
(4-bromo-2,6-dimethylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2.ClH/c1-5-3-7(9)4-6(2)8(5)11-10;/h3-4,11H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTXNGAWBPIHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NN)C)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

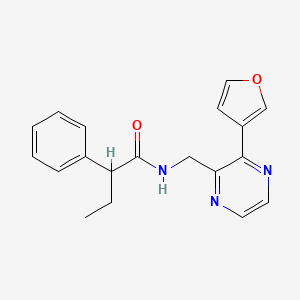
![7-(isopropoxymethyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2370516.png)

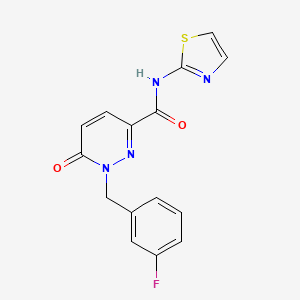
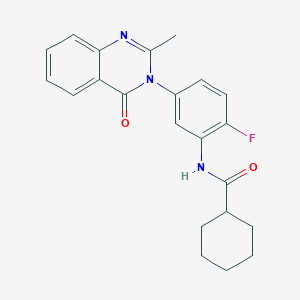
![1-(benzo[d]thiazole-2-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2370523.png)


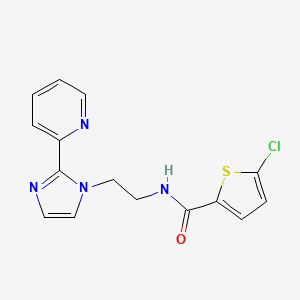
![3-Methyl-6-[4-(6-oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2370529.png)
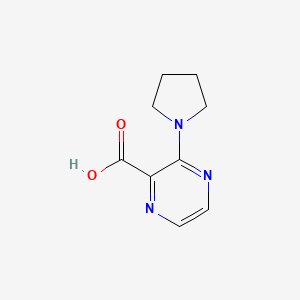
![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-phenylurea](/img/structure/B2370532.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2370535.png)
![5-[4-(Isobutyrylamino)anilino]-5-oxopentanoic acid](/img/structure/B2370536.png)